molecular formula C6H9NOS B068437 (2S)-2-(hydroxymethyl)-2,3-dihydro-1H-pyridine-6-thione CAS No. 175702-33-7

(2S)-2-(hydroxymethyl)-2,3-dihydro-1H-pyridine-6-thione

Cat. No. B068437
CAS RN: 175702-33-7
M. Wt: 143.21 g/mol
InChI Key: ULIBWXFWLHHZSV-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-(hydroxymethyl)-2,3-dihydro-1H-pyridine-6-thione, also known as thiomorpholine, is a heterocyclic organic compound with a sulfur atom and a nitrogen atom in its ring structure. Thiomorpholine has been widely used in various fields, including pharmaceuticals, agrochemicals, and materials science due to its unique chemical properties.

Mechanism of Action

Thiomorpholine has a unique chemical structure that gives it a wide range of biological activities. Thiomorpholine has been shown to have antimicrobial, antifungal, and antiviral activities. Thiomorpholine has also been shown to have anticancer and anti-inflammatory activities. Thiomorpholine has been shown to inhibit the activity of various enzymes, including proteases and kinases.
Biochemical and Physiological Effects
Thiomorpholine has been shown to have various biochemical and physiological effects. Thiomorpholine has been shown to inhibit the activity of various enzymes, including proteases and kinases. Thiomorpholine has also been shown to inhibit the growth of various microorganisms, including bacteria, fungi, and viruses. Thiomorpholine has been shown to have anticancer and anti-inflammatory activities.

Advantages and Limitations for Lab Experiments

Thiomorpholine has several advantages for lab experiments, including its unique chemical properties and wide range of biological activities. Thiomorpholine is also readily available and relatively inexpensive. However, (2S)-2-(hydroxymethyl)-2,3-dihydro-1H-pyridine-6-thionene has some limitations for lab experiments, including its potential toxicity and the need for careful handling.

Future Directions

Thiomorpholine has several potential future directions for scientific research. Thiomorpholine could be used as a building block in the synthesis of new pharmaceuticals and agrochemicals. Thiomorpholine could also be used as a ligand in coordination chemistry and as a chelating agent in metal ion extraction. Thiomorpholine could be used as a reducing agent in the synthesis of nanoparticles and as a stabilizer in the synthesis of colloidal particles. Thiomorpholine could also be used to study the mechanism of enzyme inhibition and the development of new enzyme inhibitors.

Synthesis Methods

Thiomorpholine can be synthesized by the reaction of formaldehyde, ammonia, and carbon disulfide. The reaction produces (2S)-2-(hydroxymethyl)-2,3-dihydro-1H-pyridine-6-thionene as a white crystalline solid that can be purified by recrystallization. Thiomorpholine can also be synthesized by the reaction of morpholine and hydrogen sulfide.

Scientific Research Applications

Thiomorpholine has been widely used in scientific research due to its unique chemical properties. Thiomorpholine has been used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Thiomorpholine has also been used as a ligand in coordination chemistry and as a chelating agent in metal ion extraction. Thiomorpholine has been used as a reducing agent in the synthesis of nanoparticles and as a stabilizer in the synthesis of colloidal particles.

properties

CAS RN

175702-33-7

Product Name

(2S)-2-(hydroxymethyl)-2,3-dihydro-1H-pyridine-6-thione

Molecular Formula

C6H9NOS

Molecular Weight

143.21 g/mol

IUPAC Name

(2S)-2-(hydroxymethyl)-2,3-dihydro-1H-pyridine-6-thione

InChI

InChI=1S/C6H9NOS/c8-4-5-2-1-3-6(9)7-5/h1,3,5,8H,2,4H2,(H,7,9)/t5-/m0/s1

InChI Key

ULIBWXFWLHHZSV-YFKPBYRVSA-N

Isomeric SMILES

C1C=CC(=S)N[C@@H]1CO

SMILES

C1C=CC(=S)NC1CO

Canonical SMILES

C1C=CC(=S)NC1CO

synonyms

2(1H)-Pyridinethione, 5,6-dihydro-6-(hydroxymethyl)-, (S)- (9CI)

Origin of Product

United States

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